molecular formula C8H13N3O B8573290 1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one

1-(piperidin-4-yl)-2,3-dihydro-1H-imidazol-2-one

Cat. No. B8573290
M. Wt: 167.21 g/mol
InChI Key: ZYKUMBAVXKKVKL-UHFFFAOYSA-N
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Patent
US07632832B2

Procedure details

Diisobutylaluminum hydride (1M, 0.875 μL, 0.875 mmol) was added to a solution of methyl N-{[(1-(tert-butoxycarbonyl)piperidin-4-yl)amino]carbonyl}glycinate (230 mg, 0.729 mmol) in toluene (5 μL) and dichloromethane (5 mL) at −78° C. and stirred for 30 min and then warmed to ambient temperature. After 30 min at room temperature, the reaction was quenched with 1 N saturated potassium sodium tartrate solution (15 mL) and extracted with dichloromethane (2×). The combined organic extracts were dried over sodium sulfate, filtered, concentrated. The crude material was dissolved in dichloromethane (10 μL) and treated with trifluoroacetic acid (5 mL). After 25 min, the reaction was concentrated to give the title compound. MS 168.3 (M+1)
Quantity
0.875 μL
Type
reactant
Reaction Step One
Name
methyl N-{[(1-(tert-butoxycarbonyl)piperidin-4-yl)amino]carbonyl}glycinate
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
5 μL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.C(OC([N:18]1[CH2:23][CH2:22][CH:21]([NH:24][C:25]([NH:27][CH2:28][C:29](OC)=O)=[O:26])[CH2:20][CH2:19]1)=O)(C)(C)C>C1(C)C=CC=CC=1.ClCCl>[NH:18]1[CH2:19][CH2:20][CH:21]([N:24]2[CH:29]=[CH:28][NH:27][C:25]2=[O:26])[CH2:22][CH2:23]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.875 μL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
methyl N-{[(1-(tert-butoxycarbonyl)piperidin-4-yl)amino]carbonyl}glycinate
Quantity
230 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NC(=O)NCC(=O)OC
Name
Quantity
5 μL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1 N saturated potassium sodium tartrate solution (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in dichloromethane (10 μL)
ADDITION
Type
ADDITION
Details
treated with trifluoroacetic acid (5 mL)
WAIT
Type
WAIT
Details
After 25 min
Duration
25 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1CCC(CC1)N1C(NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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